molecular formula C8H13NO2 B12104727 ethyl (2E)-2-pyrrolidin-3-ylideneacetate

ethyl (2E)-2-pyrrolidin-3-ylideneacetate

Cat. No.: B12104727
M. Wt: 155.19 g/mol
InChI Key: RGTFNXYRNPAZKE-FNORWQNLSA-N
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Description

Ethyl (2E)-2-pyrrolidin-3-ylideneacetate is a chemical compound of interest in synthetic organic and medicinal chemistry research. As a pyrrolidine-based ester with a specific unsaturation, it serves as a versatile building block or synthetic intermediate for the development of more complex molecules . Compounds within the pyrrolidine chemical class are frequently explored as precursors in pharmaceutical research, including in novel synthesis processes . This product is supplied with a documented purity of 95% . It is intended for use in controlled laboratory settings by qualified researchers. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl (2E)-2-pyrrolidin-3-ylideneacetate

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h5,9H,2-4,6H2,1H3/b7-5+

InChI Key

RGTFNXYRNPAZKE-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCNC1

Canonical SMILES

CCOC(=O)C=C1CCNC1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate and Its Derivatives

De Novo Synthetic Routes to the Ethyl (2E)-2-Pyrrolidin-3-ylideneacetate Core

The de novo synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the exocyclic double bond from a suitable pyrrolidinone precursor.

Condensation Reactions and Related Approaches

Condensation reactions, such as the Knoevenagel condensation, represent a classical and effective method for the formation of carbon-carbon double bonds. nih.gov In the context of synthesizing this compound, this strategy would typically involve the reaction of a protected 3-pyrrolidinone (B1296849) with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or ethyl acetoacetate (B1235776), followed by subsequent chemical modifications.

A related approach involves the reaction of a cyclic enamine or enol ether with a suitable electrophile. For example, the reaction of 5-methoxy-3,4-dihydro-2H-pyrrole with ethyl acetoacetate has been reported to produce a related compound, ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, demonstrating the feasibility of forming a substituted exocyclic double bond on a pyrrolidine (B122466) ring through a condensation-type reaction.

Olefination Strategies for (2E)-2-Pyrrolidin-3-ylideneacetate Formation (e.g., Wittig-type)

Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for the stereoselective synthesis of alkenes from carbonyl compounds. wikipedia.org These methods are highly applicable to the synthesis of this compound from a 3-pyrrolidinone precursor.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde to an alkene. For the synthesis of the target molecule, this would involve the reaction of an N-protected 3-pyrrolidinone with a stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion and is particularly effective for the synthesis of (E)-α,β-unsaturated esters. wikipedia.org The reaction of an N-protected 3-pyrrolidinone, such as N-Boc-3-pyrrolidinone, with triethyl phosphonoacetate in the presence of a suitable base (e.g., NaH, KHMDS, or LiCl/DBU) would be expected to yield ethyl (2E)-2-(1-Boc-pyrrolidin-3-ylidene)acetate with high (E)-selectivity. nih.govnih.gov The water-soluble nature of the phosphate (B84403) byproduct from the HWE reaction often simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. nih.gov

A representative reaction scheme is as follows: N-Boc-3-pyrrolidinone + (EtO)₂P(O)CH₂CO₂Et → Ethyl (2E)-2-(1-Boc-pyrrolidin-3-ylidene)acetate

The reaction conditions for the HWE reaction can be tuned to optimize the yield and stereoselectivity. The choice of base, solvent, and temperature can all influence the outcome of the reaction. thieme-connect.com

Table 1: Representative Bases and Conditions for the Horner-Wadsworth-Emmons Reaction

BaseSolventTemperature (°C)Typical Substrates
NaHTHF, DME0 to rtAldehydes, Ketones
KHMDSTHF-78 to rtSterically hindered ketones
LiCl/DBUAcetonitrilertBase-sensitive substrates
n-BuLiTHF-78 to 0General purpose

Utilizing Specific Pyrroline (B1223166) Precursors

The synthesis of this compound can also be approached from pyrroline precursors. For instance, a 3-hydroxy-3-pyrroline-2-one derivative could potentially be converted to the target compound through a series of reduction and elimination steps. Multicomponent reactions are often employed for the efficient synthesis of highly substituted 3-pyrroline-2-ones.

Another strategy involves the use of 2-ylidene-3-pyrrolines, which can be prepared from chalcone (B49325) derivatives. These precursors, containing an endocyclic double bond, could undergo isomerization or other transformations to yield the exocyclic double bond of the target molecule.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalytic methods offer elegant and atom-economical routes to complex molecules. Palladium and rhodium catalysts have been extensively used in the synthesis of heterocyclic compounds, including pyrrolidine derivatives.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov The intramolecular Heck reaction, in particular, has been utilized for the synthesis of heterocyclic compounds containing exocyclic double bonds. For instance, the palladium-catalyzed cyclization of an appropriately substituted N-alkenyl amine could potentially lead to the formation of the this compound core.

Another palladium-catalyzed approach is the α-vinylation of carbonyl compounds. This reaction involves the coupling of a vinyl halide or triflate with an enolate, and could be adapted to the synthesis of the target molecule by reacting the enolate of a protected pyrrolidinone with a suitable vinyl partner.

The reductive Heck reaction is another relevant palladium-catalyzed transformation that can be used to form C(sp²)–C(sp³) bonds. nih.gov While not directly forming the exocyclic double bond, it can be used to construct the pyrrolidine ring with a substituent that can be later converted to the ylideneacetate moiety.

Table 2: Examples of Palladium-Catalyzed Reactions for Heterocycle Synthesis

Reaction TypeCatalystLigandTypical Substrates
Intramolecular HeckPd(OAc)₂PPh₃Alkenyl halides
α-Vinylation[Pd(P(tBu)₃)Br]₂-Ketones, Vinyl halides
Reductive HeckPd(OAc)₂dppfAlkenes, Aryl halides

Rhodium-Catalyzed Cycloisomerization

Rhodium-catalyzed cycloisomerization reactions of enynes have emerged as a powerful method for the construction of five-membered rings, including pyrrolidines. nih.gov These reactions are atom-economical and can proceed with high stereoselectivity. The cycloisomerization of N-tethered 1,6-enynes, for example, can lead to the formation of pyrrolidine derivatives with exocyclic double bonds. The specific geometry of the resulting alkene can often be controlled by the choice of catalyst and reaction conditions.

The mechanism of these reactions can vary, with some proceeding through a rhodium vinylidene intermediate. The versatility of rhodium catalysis allows for the synthesis of a wide range of functionalized pyrrolidines, and this methodology could be applied to the synthesis of this compound or its precursors.

Copper-Catalyzed Enantioselective Processes

Copper catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles, including the pyrrolidine scaffold central to the target molecule. These methods are prized for their ability to construct stereogenic centers with high precision.

A significant strategy involves the enantioselective difunctionalization of unsaturated heterocyclic precursors. For instance, copper-catalyzed boryl allylation of azetines has been developed to provide chiral 2,3-disubstituted azetidines. nih.gov This process, utilizing a Cu/bisphosphine catalyst, installs both a boryl and an allyl group across the C=C bond of the azetine ring, creating two new stereocenters with high enantio- and diastereoselectivity. nih.gov The proposed mechanism involves the formation of a copper(I)-boryl species that undergoes a regioselective, syn-addition to the azetine double bond, with the chiral ligand controlling the facial selectivity. nih.gov While demonstrated on azetines, this methodology's principles are applicable to the synthesis of substituted pyrrolidines from corresponding unsaturated five-membered ring precursors.

Another powerful copper-catalyzed approach is the [3+2]-cycloaddition of azomethine ylides with activated alkenes, such as α-halonitroalkenes, to produce highly functionalized pyrrolidines. researchgate.net These reactions can proceed with high diastereoselectivity to yield complex products that can be further transformed. researchgate.net The versatility of copper catalysis is also evident in the one-pot synthesis of enantiomerically enriched 2,3-disubstituted cyclopentanones, which involves a copper-catalyzed 1,4-reduction followed by an alkylation of the intermediate silyl (B83357) enol ether. nih.gov Such one-pot procedures that combine reduction and alkylation steps are highly efficient for creating stereochemically rich cyclic systems. nih.gov

The table below summarizes key findings in relevant copper-catalyzed enantioselective transformations.

Reaction TypeCatalyst SystemSubstratesKey FeatureRef
Boryl AllylationCuBr / (S,S)-L1Azetines, AllylboronateEnantioselective difunctionalization nih.gov
[3+2] CycloadditionCopper catalystNitroalkenes, Azomethine ylidesHigh diastereoselectivity for pyrrolidines researchgate.net
1,4-Reduction/AlkylationCopper catalyst3-Substituted cyclopentenonesOne-pot enantioselective synthesis nih.gov
HydrosilylationCopper catalystVinylidenecyclohexanes, SilanesRegio- and enantioselective synthesis nih.gov

Iron-Catalyzed Carbene Transfer

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metals in catalysis. Iron-catalyzed carbene transfer reactions are particularly valuable for the construction of C-C and C-N bonds in heterocyclic synthesis.

A notable development is the use of the Hieber anion, [Fe(CO)₃NO]⁻, as a catalyst for carbene transfer from α-diazo carbonyl compounds to isocyanides. nih.gov This process generates ketenimine intermediates, which can be trapped in situ by various binucleophiles in a one-pot reaction to afford a diverse range of densely functionalized heterocycles. nih.gov The reaction is highly efficient and presents a cost-effective and benign alternative to noble metal-catalyzed processes. nih.gov Density functional theory (DFT) calculations suggest a mechanism involving the activation of the diazo compound by the iron complex, followed by nitrogen extrusion and isocyanide addition to the resulting iron-carbene species. nih.gov

Furthermore, iron complexes have been successfully employed in C-H insertion reactions, a powerful strategy for the direct functionalization of organic molecules. researchgate.netrsc.org Iron-heme based catalysts, in both organometallic and enzymatic forms, can catalyze the insertion of carbenes derived from diazo compounds into the C-H bonds of N-heterocycles. researchgate.net This method provides a direct route to functionalized heterocycles under mild conditions with broad functional group tolerance. researchgate.net

The following table details examples of iron-catalyzed carbene transfer reactions.

CatalystCarbene PrecursorSubstrateProduct TypeKey FeatureRef
nBu₄N[Fe(CO)₃NO]α-Diazo carbonylsIsocyanidesPyrimidinones, DihydropyrazolonesOne-pot heterocycle synthesis via ketenimine nih.gov
FeTPPClDiazoacetonitrileN-heterocyclesFunctionalized N-heterocyclesDirect C-H insertion researchgate.net
[Fe(TPP)Cl]Diazo compoundsPyridines, AlkynesIndolizinesMulticomponent reaction nih.gov

Environmentally Benign Synthetic Strategies for this compound Precursors (e.g., Green Solvents)

The principles of green chemistry are increasingly guiding the development of synthetic routes. For precursors of this compound, this involves minimizing waste, avoiding hazardous reagents, and using environmentally benign solvents.

A key strategy is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent. One-pot syntheses in aqueous media, such as the N-heterocyclic carbene (NHC)-assisted synthesis of Syncarpamide analogues, demonstrate the feasibility of conducting complex transformations in water. rsc.org Moreover, catalyst-free, three-component reactions have been developed for the synthesis of nitrogen-containing compounds in water, highlighting a highly sustainable approach. researchgate.net These reactions, which can proceed at elevated temperatures without the need for a catalyst, offer significant advantages in terms of operational simplicity and environmental impact. researchgate.net

The synthesis of precursors for the pyrrolidine ring can be envisioned using such green principles. For example, the reaction between ethyl acetoacetate and 5-methoxy-3,4-dihydro-2H-pyrrole to form a related pyrrolidin-2-ylidene butanoate could potentially be adapted to greener conditions, perhaps using microwave irradiation to reduce reaction times or employing a more benign solvent system. researchgate.net The use of iron powder in glacial acetic acid for reductions, as seen in the synthesis of 1,4-benzoxazines from nitro-aromatic precursors, is another example of employing less toxic and more abundant reagents compared to many traditional reducing agents. researchgate.net

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) and one-pot syntheses are highly convergent strategies that combine several reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and allows for the rapid construction of complex molecules from simple starting materials.

The synthesis of substituted pyrrolidines and other heterocycles can benefit significantly from these strategies. An iron(III)-catalyzed three-component reaction of pyridines, diazo compounds, and alkynes provides a mild and expedient route to indolizines. nih.gov This reaction demonstrates the power of combining multiple simple components to build a complex heterocyclic core in a single step. nih.gov Similarly, a catalyst-free, one-pot, three-component approach has been developed to synthesize 2-[1-aryl-2-(azaaryl)ethyl]malononitriles in water, showcasing a highly efficient and environmentally friendly MCR. researchgate.net

One-pot sequences can also be designed to build the pyrrolidine ring system. The ring opening of 1-alkyl-2-methyleneaziridines with organocopper reagents, followed by in-situ trapping of the resulting metalloenamine intermediate with an electrophile, provides a rapid entry into 1,3-disubstituted propanones. nih.gov This sequential formation of two C-C bonds in one pot is a powerful tool for molecular construction. nih.gov The synthesis of ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate from ethyl acetoacetate and a cyclic imine ether is a straightforward two-component condensation that forms a key structural motif related to the target compound. researchgate.net Such condensation reactions are fundamental to one-pot strategies for building complex acyclic and cyclic structures.

Reaction TypeComponents/Starting MaterialsKey ProductCatalyst/ConditionsRef
Three-ComponentPyridine, Diazo compound, AlkyneIndolizine[Fe(TPP)Cl] nih.gov
Three-Component2-Methyl azaarene, Aldehyde, Malononitrile2-[1-Aryl-2-(azaaryl)ethyl]malononitrileCatalyst-free, Water researchgate.net
One-Pot SequentialMethyleneaziridine, Organocopper reagent, Electrophile1,3-Disubstituted propanoneCuI nih.gov
One-Pot CondensationN-(2,4-pentadiynyl) β-enaminones2-(prop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepinesLawesson's reagent researchgate.net
Two-Component CondensationEthyl acetoacetate, 5-Methoxy-3,4-dihydro-2H-pyrroleEthyl (2E)-3-oxo-2-pyrrolidin-2-ylidenebutanoateNot specified researchgate.net

Stereochemical Control and Analysis in Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate Systems

Elucidation and Control of (E)/(Z) Stereoisomerism in Ethyl (2E)-2-Pyrrolidin-3-ylideneacetate

(E)/(Z) isomerism, a form of stereoisomerism, occurs in this compound due to the restricted rotation around the carbon-carbon double bond (C=C) of the ylidene group. studymind.co.uksavemyexams.com This restriction means that the groups attached to the double bond carbons are fixed in their positions, leading to two possible spatial arrangements: the (E) and (Z) isomers. savemyexams.com

The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. savemyexams.com For the exocyclic double bond in ethyl 2-pyrrolidin-3-ylideneacetate, one carbon is attached to the pyrrolidine (B122466) ring at position 3 and a hydrogen atom. The other carbon is part of the ester group.

CIP Priority Assignment:

At C3 of the Pyrrolidine Ring: The two groups are the rest of the pyrrolidine ring (specifically C2 and C4) and the exocyclic vinyl group. The priority is assigned based on the atoms directly attached.

At the Exocyclic Carbon: The two groups are the hydrogen atom and the carboethoxy group (-COOEt). The carboethoxy group has a higher priority than the hydrogen atom.

The designation (2E) indicates that the highest priority groups on each carbon of the double bond are on opposite sides. libretexts.org In this case, the pyrrolidine ring moiety and the carboethoxy group are on opposite sides of the plane of the double bond. Conversely, the (Z) isomer (from the German zusammen, meaning together) would have the highest priority groups on the same side. studymind.co.uklibretexts.org

Control over the formation of the (E) or (Z) isomer during synthesis is often thermodynamically driven, with the (E) isomer typically being the more stable and, therefore, the major product due to reduced steric hindrance. The synthesis of a related compound, ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, has been reported to yield the (E)-geometry, which was confirmed through spectroscopic data. researchgate.net

Table 1: Cahn-Ingold-Prelog Priority for (E)/(Z) Isomer Assignment
Double Bond CarbonAttached GroupsPriority Assignment
C3 (Ring) 1. Pyrrolidine Ring (Path towards C2-NH)High Priority (First atom is Carbon)
2. Pyrrolidine Ring (Path towards C4-CH₂)Low Priority (First atom is Carbon, but subsequent path determines final priority relative to the other side)
Cα (Side-chain) 1. Carboethoxy group (-COOEt)High Priority (First atom is Carbon)
2. Hydrogen (-H)Low Priority (First atom is Hydrogen)
Resulting Isomer (E) Isomer: High priority groups on opposite sides.(Z) Isomer: High priority groups on the same side.

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others when multiple stereocenters are being created or modified. For derivatives of this compound, which may contain additional stereocenters on the pyrrolidine ring, controlling diastereoselectivity is crucial.

A common strategy involves the Michael addition reaction, which is instrumental in forming C-C bonds and can set multiple stereocenters with high control. beilstein-journals.org For instance, the synthesis of highly substituted pyrrolidine systems can be achieved through cascade reactions where an initial Michael addition is followed by an intramolecular cyclization. The stereochemical outcome of the cyclization is often directed by the stereocenter(s) formed in the initial addition step. Research into the synthesis of related heterocyclic systems, such as pyrrolidin-3-ylphosphonic acids, has utilized Michael additions to conjugated nitroolefins to generate intermediates with two stereocenters with excellent enantioselectivity and high diastereoselectivity. beilstein-journals.org

In a similar vein, the diastereoselective synthesis of functionalized cyclohexanones has been achieved via a cascade inter-intramolecular double Michael reaction, yielding products with complete diastereoselectivity in many cases. beilstein-journals.org This approach involves the addition of a nucleophile to an acceptor, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclic core. beilstein-journals.org Such strategies are directly applicable to the synthesis of complex substituted pyrrolidine derivatives.

Table 2: Representative Diastereoselective Reaction Strategy
Reaction TypeKey FeaturesStereochemical ControlRelevance to Pyrrolidine Derivatives
Cascade Michael-Cyclization Addition of a nucleophile to an activated alkene (Michael acceptor) followed by intramolecular ring closure. beilstein-journals.orgThe facial selectivity of the initial attack and the conformation of the cyclization transition state determine the final diastereomer.Allows for the construction of the pyrrolidine ring while simultaneously setting stereocenters at positions 2, 3, and 4 with high precision.
Chiral Auxiliary Directed Reaction A chiral auxiliary is temporarily incorporated into a reactant to direct the stereochemical course of a reaction.The steric and electronic properties of the auxiliary block one reaction pathway, favoring another and leading to a specific diastereomer.Can be used to control the stereochemistry of substituents added to a pre-existing pyrrolidine ring or during its formation.

Enantioselective Synthesis of Chiral this compound Analogues

Enantioselective synthesis focuses on the preferential formation of a single enantiomer of a chiral molecule. Since many analogues of this compound are chiral, controlling their absolute stereochemistry is essential, particularly for pharmaceutical applications.

Several established methods can be applied to achieve enantioselectivity:

Chiral Catalysis: The use of a chiral catalyst (metal-complex or organocatalyst) creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. For example, the enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides has been achieved using N-heterocyclic carbene (NHC) catalysis. beilstein-journals.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This approach has been used for the diastereoselective construction of proline moieties. researchgate.net

Chiral Substrate Control: Starting with an enantiomerically pure starting material from the "chiral pool" can transfer that chirality to the final product. For example, the enantioselective synthesis of novel diazabicyclooctanones began with enantiopure butadiene monoxide. nih.gov

A key step in the synthesis of the drug upadacitinib, which contains a chiral pyrrolidine core, involves the strategic introduction of an ethyl group. researchgate.net One reported synthetic route involves constructing the pyrrolidine ring first and then introducing the substituent via a cross-coupling reaction, a method that can be adapted for enantioselective processes. researchgate.net

Spectroscopic and Computational Methods for Stereochemical Assignment (e.g., 1D-NOESY, NMR chemical shifts)

Confirming the stereochemistry of the synthesized molecules is a critical final step. A combination of spectroscopic techniques and computational methods is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose in solution.

NMR Chemical Shifts: The exact chemical shift (δ) of a proton or carbon is highly sensitive to its local electronic and spatial environment. Diastereomers will have different sets of chemical shifts, providing a fingerprint for each isomer.

1D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly definitive for assigning (E)/(Z) geometry. It detects protons that are close in space (typically < 5 Å), regardless of bond connectivity. ucl.ac.uk By selectively irradiating a proton on one side of the double bond (e.g., the vinyl proton), one can observe which protons on the pyrrolidine ring show an NOE signal.

For the (E)-isomer , an NOE enhancement would be expected between the vinyl proton and the protons on C5 of the pyrrolidine ring.

For the (Z)-isomer , an NOE would be seen between the vinyl proton and the protons on C2 of the ring. 1D-NOESY experiments can offer better sensitivity compared to their 2D counterparts and can reveal very small NOEs. ucl.ac.uk

Computational Chemistry: Quantum-mechanical calculations can predict the lowest energy conformations of different isomers and calculate their expected NMR chemical shifts. Comparing these computed values with experimental data provides strong evidence for a particular stereochemical assignment.

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the absolute and relative stereochemistry. The structure of the related compound, ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, was definitively confirmed by this method. researchgate.net

Table 3: Expected 1D-NOESY Correlations for Stereochemical Assignment
Irradiated ProtonExpected NOE in (E)-IsomerExpected NOE in (Z)-IsomerRationale
Vinyl Proton (=CH-COOEt) Protons at C5 of the pyrrolidine ring.Protons at C2 of the pyrrolidine ring.The vinyl proton is spatially close to different ring protons in each isomer. ucl.ac.uk
Protons at C2 No significant NOE to the vinyl proton.Strong NOE to the vinyl proton.Proximity is dictated by the configuration of the exocyclic double bond.

Mechanistic Investigations and Transformational Reactivity of Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate

Cycloaddition Reactions Employing Ethyl (2E)-2-Pyrrolidin-3-ylideneacetate as a Dipolarophile or Precursor

The exocyclic double bond in this compound, being part of an α,β-unsaturated ester system, renders it an excellent substrate for various cycloaddition reactions. Its electron-deficient nature makes it a competent dipolarophile and dienophile, enabling the construction of intricate polycyclic systems.

The electron-deficient alkene of this compound makes it a suitable partner in 1,3-dipolar cycloadditions. These reactions are powerful tools for the stereoselective synthesis of five-membered heterocycles. researchgate.netyoutube.com

With Azomethine Ylides: The reaction of this compound with azomethine ylides is anticipated to yield highly substituted pyrrolidine (B122466) derivatives. Azomethine ylides, which are nitrogen-based 1,3-dipoles, readily react with electron-poor alkenes in a [3+2] cycloaddition fashion. researchgate.netrsc.org This reaction would lead to the formation of a spiro-pyrrolidine system, where the new pyrrolidine ring is fused to the C3 position of the original scaffold. The reaction is expected to proceed with high regio- and stereoselectivity, a hallmark of concerted 1,3-dipolar cycloadditions. researchgate.netrsc.org The development of catalytic enantioselective versions of this reaction allows for the synthesis of chiral polycyclic products with significant molecular complexity. researchgate.net

With Nitrones: Similarly, nitrones, which are N-oxide analogues of imines, are effective 1,3-dipoles that can react with the double bond of this compound. This cycloaddition would result in the formation of a spiro-isoxazolidine ring system. mdpi.com The isoxazolidine (B1194047) products can serve as valuable intermediates for further transformations, as the N-O bond can be readily cleaved to reveal 1,3-amino alcohols. The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions, and a high degree of stereocontrol can often be achieved. mdpi.comresearchgate.net

A representative scheme for these cycloaddition reactions is shown below:

Scheme 1: 1,3-Dipolar Cycloaddition Reactions

DipoleDipolarophileProduct
Azomethine YlideThis compoundSpiro-pyrrolidine
NitroneThis compoundSpiro-isoxazolidine

While specific examples involving this compound in domino Diels-Alder reactions are not extensively documented, its structural features suggest potential participation in such cascades. A domino Diels-Alder reaction involves a sequence of intramolecular or intermolecular [4+2] cycloadditions, often initiated from a highly unsaturated precursor to rapidly construct complex polycyclic frameworks. nih.gov The enamine-like character of the pyrrolidinylidene moiety could be exploited in designing a diene or dienophile partner for a subsequent Diels-Alder reaction after an initial transformation. For instance, a domino sequence could be envisioned where an initial reaction modifies the pyrrolidine ring or the acetate (B1210297) side chain to generate a new diene that can then undergo an intramolecular Diels-Alder reaction. The success of such reactions often depends on the careful design of the substrate to favor the desired cyclization pathway. rug.nlyoutube.com

Functionalization and Derivatization of the this compound Scaffold

The presence of multiple reactive sites in this compound allows for a wide array of functionalization and derivatization reactions, enabling the synthesis of a diverse library of compounds based on this core structure.

The secondary amine in the pyrrolidine ring is a key site for functionalization.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents, such as acyl chlorides or anhydrides, in the presence of a base. acs.org This reaction introduces an N-acyl group, which can significantly influence the compound's chemical and biological properties. The acylation of cyclic enamines is a well-established transformation. rug.nlacs.org The resulting N-acyl derivatives can serve as precursors for further synthetic manipulations.

N-Alkylation: N-alkylation of the pyrrolidine nitrogen can be achieved using alkyl halides or under reductive amination conditions. Palladium-catalyzed reductive N-alkylation has been shown to be an effective method for the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, highlighting a potential route for the N-alkylation of similar pyrrolidine-containing structures. mdpi.com These reactions provide access to a range of N-substituted derivatives with varying steric and electronic properties. researchgate.net

Table 1: N-Substitution Reactions

ReactionReagentsProduct Type
N-AcylationAcyl chloride, BaseN-Acyl-ethyl (2E)-2-pyrrolidin-3-ylideneacetate
N-AlkylationAlkyl halide, BaseN-Alkyl-ethyl (2E)-2-pyrrolidin-3-ylideneacetate

The carbonyl-like character of the C3 position in the pyrrolidine ring (in its tautomeric form, 3-oxopyrrolidine) and the vinylic nature of the exocyclic double bond open avenues for olefination and cross-coupling reactions.

Olefination: While the enamine form is stable, it exists in equilibrium with its 3-oxopyrrolidine tautomer. This allows for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to be considered for modifying the C3 position. youtube.comyoutube.comnih.govnih.govwur.nlyoutube.com The Wittig reaction, utilizing a phosphonium (B103445) ylide, can convert the keto-tautomer into an alkene. youtube.comyoutube.comyoutube.com The HWE reaction, employing a phosphonate (B1237965) carbanion, offers an alternative route to alkenes, often with high stereoselectivity for the (E)-isomer. nih.govwur.nl These reactions would introduce a new exocyclic double bond at the C3 position, providing a platform for further diversification.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. The enamine functionality can be leveraged in Heck-type reactions. For instance, oxidative Heck reactions of cyclic enaminones with arylboronic acids have been reported to achieve regioselective arylation. youtube.com Another strategy involves converting the enamine into an enol triflate, which can then participate in Suzuki-Miyaura coupling reactions with boronic acids to introduce aryl or vinyl substituents at the C3 position.

Table 2: C3-Functionalization Strategies

Reaction TypeKey ReagentsExpected Product
Wittig OlefinationPhosphonium ylide3-Alkylidene-pyrrolidine derivative
HWE OlefinationPhosphonate, Base(E)-3-Alkylidene-pyrrolidine derivative
Suzuki CouplingEnol triflate, Boronic acid, Pd catalyst3-Aryl/Vinyl-pyrrolidine derivative
Heck CouplingAryl halide, Pd catalyst3-Aryl-pyrrolidine derivative

The pyrrolidine ring itself can undergo various transformations, leading to significant structural modifications.

Reduction: The pyrrolidine ring, particularly after N-acylation, can be reduced to the corresponding saturated pyrrolidine. The reduction of nitriles to amines using reagents like lithium aluminum hydride (LAH) is a common transformation, and similar conditions could potentially reduce the enamine double bond. rsc.org

Oxidation and Cleavage: The pyrrolidine ring can be susceptible to oxidative cleavage. Oxidative C-N bond cleavage of N-acylpyrrolidines can lead to the formation of N-acyl-γ-aminobutyric acids. Ozonolysis or permanganate (B83412) cleavage are powerful methods for cleaving carbon-carbon double bonds, and could potentially be applied to the exocyclic double bond, leading to the opening of the pyrrolidine ring under harsh conditions. acs.org

Ring-Opening and Ring Contraction: The pyrrolidine ring can undergo ring-opening reactions, for example, through reductive cleavage of the C-N bond in N-benzoyl pyrrolidines using photoredox catalysis in the presence of a Lewis acid. Ring contraction of pyridines to pyrrolidine derivatives has also been reported, suggesting the potential for skeletal rearrangements under specific conditions. Such transformations dramatically alter the core structure, providing access to novel molecular scaffolds.

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is the primary site of its chemical reactivity. As part of an enamine system, this double bond is electron-rich, rendering the α-carbon nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity, arising from the resonance contribution of the nitrogen lone pair, makes the compound susceptible to attack by a variety of electrophiles. masterorganicchemistry.comlibretexts.org The general reactivity of such enamine systems is well-established and includes alkylation, acylation, and cycloaddition reactions. masterorganicchemistry.comacs.orgresearchgate.net

The enamine character of the exocyclic double bond makes it significantly more nucleophilic than a simple alkene. masterorganicchemistry.com This heightened reactivity allows it to participate in a range of carbon-carbon bond-forming reactions under relatively mild conditions. The Stork enamine reaction, a well-known synthetic methodology, utilizes enamines as enolate equivalents for reactions like Michael additions. libretexts.orglibretexts.org

Table 1: Representative Reactions of the Exocyclic Double Bond in Enamine Systems

Reaction TypeElectrophileProduct TypeGeneral Conditions
AlkylationAlkyl halides (e.g., CH₃I)α-Alkylated productSN2 conditions
AcylationAcyl halides (e.g., CH₃COCl)β-Dicarbonyl compoundNucleophilic acyl substitution
Michael Additionα,β-Unsaturated carbonyls1,5-Dicarbonyl compoundConjugate addition
CycloadditionDienes, Ketenes, 1,3-DipolesCyclic and heterocyclic adductsPericyclic reaction conditions

This table presents general reactivity patterns of enamines, which are expected to be applicable to this compound based on its structure. Specific experimental data for this compound may vary.

In the context of cycloaddition reactions, the exocyclic double bond can act as a 2π component. For instance, it can react with ketenes in a [2+2] cycloaddition to form four-membered ring adducts. researchgate.net Furthermore, reactions with 1,3-dipolar reagents can lead to the formation of five-membered heterocyclic rings. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are often governed by the electronic and steric properties of both the enamine and the reacting partner.

Mechanisms of Rearrangement and Tautomerization

The structure of this compound allows for the existence of tautomeric forms, a common feature in β-enamino esters. The primary tautomerism at play is the equilibrium between the conjugated form (with the exocyclic double bond) and an unconjugated form where the double bond is endocyclic within the pyrrolidine ring.

The position of this equilibrium is influenced by several factors, including steric and electronic effects. The conjugated form, while benefiting from the electronic delocalization of the enamine and ester functionalities, can suffer from steric strain. The planarity required for optimal conjugation can introduce significant A(1,3) strain. Out-of-plane rotation of the amine or ester group can relieve this strain but at the cost of reduced conjugative stabilization.

Research on analogous cyclic β-ketoester enamines has shown that the stability of the exocyclic versus endocyclic double bond is highly dependent on the ring size. For five-membered rings, the preference for an endocyclic double bond is generally less pronounced compared to six-membered rings, suggesting that the exocyclic isomer of this compound is likely to be a significant, if not the major, component at equilibrium.

Table 2: Factors Influencing Tautomeric Equilibrium in Cyclic β-Enamino Esters

FactorInfluence on EquilibriumMechanistic Rationale
Ring SizeAffects the stability of exocyclic vs. endocyclic double bonds.Ring strain and angle strain differences between the tautomers.
Steric HindranceCan destabilize the planar conjugated form.A(1,3) strain between substituents on the double bond and the ring.
Solvent PolarityCan influence the relative stability of the tautomers.Differential solvation of the more polar conjugated form.

This table is based on general principles of tautomerism in cyclic β-enamino esters and is expected to apply to the title compound.

The interconversion between these tautomers is typically catalyzed by either acid or base. The mechanism involves protonation and deprotonation steps, leading to the migration of the double bond. This imine-enamine type tautomerism is a dynamic process, and the ability to control the position of the equilibrium can be a powerful tool in synthetic strategies, allowing for selective reactions at different positions of the molecule.

In addition to tautomerization, rearrangement reactions are also conceivable. Under certain conditions, such as the presence of strong acids or upon thermal activation, skeletal rearrangements of the pyrrolidine ring could occur, although such transformations would likely require more forcing conditions compared to the readily accessible tautomeric equilibrium.

Strategic Applications of Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block for Nitrogen Heterocycles

The chemical reactivity of ethyl (2E)-2-pyrrolidin-3-ylideneacetate is dominated by the nucleophilic character of the enamine nitrogen and the electrophilic nature of the conjugated system. This duality allows it to participate in a wide array of chemical transformations, making it an ideal starting point for generating molecular diversity. rsc.org The pyrrolidine (B122466) ring itself is a privileged structure in medicinal chemistry, and methods to incorporate it into larger, more complex frameworks are of significant interest. rsc.org

Key reaction pathways involving this building block include cycloaddition reactions, where it can act as a dipolarophile, and cascade reactions initiated by Michael addition. These reactions enable the efficient, often one-pot, synthesis of intricate molecular structures, such as the spiro[pyrrolidine-3,3′-oxindole] core, which is present in numerous bioactive natural alkaloids. researchgate.netresearchgate.net The development of synthetic routes using such building blocks is crucial for creating libraries of novel compounds for drug discovery and development. rsc.org

Construction of Spirocyclic Frameworks Featuring the Pyrrolidine Core

The pyrrolidine ring of this compound serves as a foundational core for the assembly of spirocyclic systems, where two rings share a single atom. These rigid, three-dimensional structures are of great importance in pharmaceutical development. nih.gov

The synthesis of spiro[indole-3,3′-pyrrolidine] derivatives is a prominent application of modern synthetic methodologies, particularly the 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin (B1672199) (indole-2,3-dione) and an α-amino acid, such as L-proline or sarcosine. rsc.orgresearchgate.net This ylide, a 1,3-dipole, then reacts with an electron-deficient alkene (a dipolarophile) to construct the new pyrrolidine ring stereoselectively. rsc.orgrsc.org

In this context, while this compound could theoretically act as the dipolarophile, it would result in a more complex dispiro system. A more direct approach to frameworks "featuring the pyrrolidine core" involves a three-component reaction where a cyclic amine, an aldehyde, and an olefinic oxindole (B195798) react to form the spiro-pyrrolidine. nih.gov This suggests a plausible but less documented pathway where the pyrrolidine ring of a reactant like this compound could itself generate the necessary azomethine ylide for reaction with an isatin-derived species.

Spirooxindoles, which contain a spiro-fused ring at the 3-position of an indolin-2-one core, are a major class of spiro[indole-3,3′-pyrrolidine] derivatives. nih.govresearchgate.net Their synthesis is dominated by the [3+2] cycloaddition strategy mentioned previously. researchgate.netnih.gov The reaction between an azomethine ylide (from isatin and an amino acid) and a suitable dipolarophile affords the spirooxindole-pyrrolidine scaffold with high regio- and diastereoselectivity. researchgate.netrsc.org

A diverse range of spirooxindole derivatives can be accessed by varying the three components: the isatin, the amino acid, and the dipolarophile. researchgate.netnih.gov While direct examples using this compound are not prevalent in general literature, the established reactivity patterns provide a clear blueprint for its potential use. The table below summarizes typical conditions for this powerful transformation using various dipolarophiles, illustrating the robustness of the method.

Isatin DerivativeAmino AcidDipolarophileSolvent / ConditionsYieldReference
IsatinL-Proline(E)-3-Acyl IndolesRefluxGood rsc.org
Substituted IsatinsSarcosineAdamantane-containing AlkenesOne-potHigh researchgate.net
IsatinL-ProlineN-PhenylmaleimidesMicrowaveHigh researchgate.net
IsatinSecondary α-AminoacidsVinyl SelenonesMild ConditionsGood rsc.org

Assembly of Fused Heterocyclic Systems Derived from this compound

Beyond spirocycles, the reactivity of this compound can be harnessed to construct fused heterocyclic systems, where adjacent rings share two or more atoms.

The synthesis of 1,4-benzoxazines often involves the cyclization of an appropriate precursor containing both a phenol (B47542) and an amine functionality. nih.govrsc.org For instance, a related precursor, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate, has been used to synthesize ethyl (2Z)-2H-1,4-benzoxazin-3(4H)-ylideneacetate. yu.edu.jo This reaction proceeds through the reduction of a nitrophenoxy ether to an amine, which then undergoes an intramolecular Michael addition. yu.edu.jo A similar strategy could potentially be adapted for precursors derived from this compound.

The synthesis of substituted pyrrole-2-ones (a class of tetramic acids) from ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has also been reported, proceeding via a C-amination/cyclization reaction with amines. yu.edu.jo Given the enamine character of this compound, it is a suitable substrate for transformations leading to various substituted pyrrole (B145914) derivatives under Knorr-type conditions or through cycloaddition with reagents like tosylmethyl isocyanide (TosMIC). researchgate.netnih.gov

1,2-Benzothiazine derivatives are another class of fused heterocycles with significant pharmacological interest. An efficient one-pot procedure for preparing 2-(1,4-dihydro-2H-3,1-benzothiazin-2-ylidene)propanedioic acid derivatives has been developed. This method involves the reaction of 2-(1-bromoalkyl)phenyl isothiocyanates with active methylene (B1212753) compounds in the presence of a base like sodium hydride.

Given its structure, this compound can function as the active methylene component in this reaction. The proton alpha to the ester group can be removed by a strong base, generating a nucleophilic carbanion. This anion can then react with the 2-(1-bromoalkyl)phenyl isothiocyanate, initiating a cascade of intramolecular substitution and cyclization to furnish the corresponding fused benzothiazine product.

Role in the Formal and Total Synthesis of Natural Products

This compound and its derivatives have emerged as versatile building blocks in the synthesis of complex natural products. The unique structural features of this compound, including the exocyclic double bond conjugated with the ester and the pyrrolidine ring, provide a reactive handle for various chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures.

Aspidosperma and Strychnos-Type Monoterpenoid Indole (B1671886) Alkaloids

The Aspidosperma and Strychnos families of monoterpenoid indole alkaloids are characterized by their complex, polycyclic ring systems and significant biological activities. While the pyrrolidine moiety is a common structural motif in many alkaloids, a direct and pivotal role of this compound in the reported total syntheses of major Aspidosperma or Strychnos-type alkaloids has not been extensively documented in prominent literature.

Synthetic strategies for these alkaloids often involve intricate cascade reactions and rearrangements of tryptamine (B22526) derivatives to construct the characteristic cage-like structures. While the pyrrolidine ring is a key component, the specific use of this compound as a primary building block for the core framework of these particular alkaloid families is not a widely reported strategy in the primary chemical literature. The construction of the fused pyrrolidine ring in these complex alkaloids typically arises from intramolecular cyclizations of elaborate acyclic precursors or through rearrangements of other heterocyclic systems.

Tashiromine and Epitashiromine Analogues

A notable application of derivatives of this compound is in the synthesis of the indolizidine alkaloid (±)-tashiromine and its epimer (±)-epitashiromine. Research has demonstrated the utility of related enaminone intermediates in the construction of the bicyclic core of these natural products.

In a study focused on the synthesis of these alkaloids, ethyl (2E)-[1-(3-hydroxypropyl)-2-pyrrolidinylidene]ethanoate and its acetylated counterpart, ethyl (2E)-{1-[3-(acetoxy)propyl]-2-pyrrolidinylidene}ethanoate, served as key precursors. The synthetic approach involved the manipulation of the side chain attached to the pyrrolidine nitrogen, followed by cyclization to form the indolizidine skeleton. The electron-withdrawing nature of the substituent on the exocyclic double bond was found to be a critical factor in the successful preparation of the bicyclic system. This research highlights the strategic importance of the pyrrolidinylideneacetate scaffold in accessing the core structure of tashiromine and its analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
(±)-TashiromineC8H15NO141.21Target natural product, an indolizidine alkaloid.
(±)-EpitashiromineC8H15NO141.21The unnatural epimer of tashiromine, also a target for synthesis.
Ethyl (2E)-[1-(3-hydroxypropyl)-2-pyrrolidinylidene]ethanoateC11H19NO3213.27A key intermediate in the synthesis of tashiromine and epitashiromine.
Ethyl (2E)-{1-[3-(acetoxy)propyl]-2-pyrrolidinylidene}ethanoateC13H21NO4255.31A derivative of the hydroxypropyl intermediate, also used in the synthetic route towards the target alkaloids.

Other Bioactive Molecules

The pyrrolidin-3-ylideneacetate framework is a versatile scaffold with potential for the synthesis of a variety of other bioactive molecules beyond the realm of alkaloids. The conjugated system present in this compound makes it an attractive Michael acceptor, allowing for the introduction of various substituents at the 3-position of the pyrrolidine ring. This reactivity can be exploited to construct a diverse library of substituted pyrrolidines, which are prevalent in many biologically active compounds.

Furthermore, the ester functionality can be readily modified or used as a handle for further synthetic transformations, such as reduction, amidation, or conversion to other functional groups. The nitrogen atom of the pyrrolidine ring can also be functionalized to introduce additional diversity. While specific, high-profile examples of its use in the synthesis of other named bioactive molecules are not as prominently reported as its application in tashiromine synthesis, the inherent chemical reactivity and structural features of this compound make it a promising starting material for the exploration of new chemical entities with potential biological activity. Its utility in the synthesis of spirocyclic compounds and other complex heterocyclic systems remains an area of interest for synthetic chemists.

Theoretical and Computational Chemistry Studies on Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like ethyl (2E)-2-pyrrolidin-3-ylideneacetate. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

The electronic properties of enamines are of significant interest. nih.gov Comprehensive computational studies on enamine intermediates have been performed using DFT to determine their bond energies and the energies of their derived radical intermediates. nih.gov The stability of enamines is influenced by both steric and conjugation effects. nih.gov For instance, enamines derived from more substituted aldehydes and ketones are generally less stable. nih.gov The nitrogen atom in an enamine acts as a powerful π-donor, which makes the double bond particularly nucleophilic. masterorganicchemistry.com

In the case of this compound, the nitrogen lone pair in the pyrrolidine (B122466) ring participates in conjugation with the exocyclic double bond and the ester group. This delocalization of electron density is a key feature of its electronic structure. DFT calculations can quantify this effect by mapping the electron density and calculating molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. For enamines, the HOMO is typically localized on the enamine moiety, indicating that this is the site of nucleophilic attack. masterorganicchemistry.com The LUMO, conversely, indicates the most electrophilic sites.

The reactivity of this compound can be predicted by analyzing various parameters derived from DFT calculations. For example, the calculated atomic charges can identify the most electron-rich and electron-poor centers in the molecule, suggesting likely sites for electrophilic and nucleophilic attack, respectively. A molecular electrostatic potential (MEP) map visually represents the charge distribution and is a useful tool for predicting intermolecular interactions. nih.gov

Furthermore, DFT calculations can be used to study the stability of different isomers. For enamines, the E and Z isomers can have different stabilities, which can be influenced by the substituents and the solvent. researchgate.net For this compound, the (2E) configuration is specified, and DFT calculations could confirm its relative stability compared to the (2Z) isomer and elucidate the energetic barrier for isomerization. researchgate.net

A study on the stability of E/Z-alkoxyenamines derived from α-alkoxyaldehydes and pyrrolidine using DFT with Natural Bond Orbital (NBO) analysis has provided insights into the factors governing their stability. elsevierpure.com Similar computational approaches could be applied to this compound to understand the interplay of electronic and steric effects on its geometry and reactivity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, often in the gas phase, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. acs.org

For a flexible molecule like this compound, which contains a five-membered ring and a rotatable ester group, conformational analysis is crucial for understanding its properties and behavior. The pyrrolidine ring itself can adopt various puckered conformations, such as the envelope and twist forms. youtube.com The relative energies of these conformers can be determined using computational methods. A rigorous conformational analysis of pyrrolidine enamines has shown that the energy differences between conformers can be small, necessitating high-accuracy computational methods. researchgate.net It was also found that conformational preferences are not easily transferable between different types of enamines, highlighting the need for specific studies on the target molecule or very close analogs. researchgate.net

MD simulations can be used to explore the conformational landscape of this compound in different solvents. nih.gov By simulating the molecule's trajectory over time, one can identify the most populated conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as substrates or enzymes in a biological context. Studies on other pyrrolidine derivatives have successfully employed MD simulations to investigate their binding to biological targets and to assess the stability of the resulting complexes. nih.govresearchgate.netnih.gov For instance, MD simulations of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have provided insights into their binding affinity and the stability of the ligand-protein complexes. researchgate.netnih.gov

The following table illustrates the kind of data that can be obtained from conformational analysis, based on general knowledge of cyclic amines and their derivatives:

ParameterDescriptionTypical Computational Method
Ring Pucker Describes the non-planar conformation of the pyrrolidine ring (e.g., envelope, twist).DFT, MP2
Dihedral Angles Rotation around key single bonds, such as the C-N bond and the C-C bond of the ethyl group.DFT, Molecular Mechanics
Relative Energies The energy difference between various stable conformers.DFT, Coupled Cluster
Population Analysis The percentage of each conformer present at a given temperature, based on their relative energies.Boltzmann statistics from calculated energies

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often inaccessible experimentally. researchgate.net For reactions involving this compound, computational studies can help to understand the role of catalysts, the stereochemical outcome of reactions, and the factors that control reaction rates.

For example, the alkylation of enamines is a fundamental reaction in organic synthesis. masterorganicchemistry.com Computational modeling can be used to study the transition state of the reaction between an enamine and an electrophile, such as an alkyl halide. masterorganicchemistry.com This can reveal whether the reaction proceeds via an SN2 or other mechanism and can help to explain the observed regioselectivity and stereoselectivity. DFT calculations have been used to study the mechanism of enamine formation and isomerization, providing insights into the transition states and the role of catalysts. researchgate.net

Computational studies on the synthesis of pyrrolidine derivatives have provided detailed mechanistic insights. For instance, the mechanism of the synthesis of pyrrolidinedione derivatives has been elucidated using DFT and Møller–Plesset perturbation theory (MP2). researchgate.netnih.govrsc.org These studies have identified the key intermediates and transition states, and have quantified the energy barriers for each step of the reaction. researchgate.netnih.govrsc.org Similar computational approaches could be applied to study the synthesis and reactions of this compound.

Mechanistic studies on the copper-catalyzed intramolecular C–H amination to form pyrrolidines have also benefited from DFT calculations, which helped to support the proposed catalytic cycle. nih.gov The following table outlines the types of information that can be obtained from mechanistic modeling:

InformationDescriptionComputational Method
Reaction Pathway The sequence of elementary steps that connect reactants to products.DFT, MP2
Transition State Structures The geometry of the highest energy point along the reaction coordinate.DFT, MP2
Activation Energies The energy barrier that must be overcome for a reaction to occur.DFT, MP2, Coupled Cluster
Reaction Energies The overall change in energy from reactants to products.DFT, MP2, Coupled Cluster
Catalytic Cycles The detailed steps involved in a catalyzed reaction, including the regeneration of the catalyst.DFT

Spectroscopic Data Interpretation and Validation via Computational Methods

Computational methods are increasingly used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This can be particularly useful for confirming the structure of a newly synthesized compound or for assigning signals in complex spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. chemistryworld.com This can aid in the assignment of peaks in the experimental spectrum and can help to confirm the proposed structure. The accuracy of these predictions has improved significantly in recent years, with machine learning approaches showing great promise. nih.gov There are publicly available databases that provide computed NMR data for various molecules, including pyrrolidine. uq.edu.auchemicalbook.comspectrabase.com

The following table provides an example of how computational and experimental spectroscopic data can be compared for validation. The experimental data is hypothetical for this compound, while the computational approach is based on established methods.

Spectroscopic DataExperimental Observation (Hypothetical)Computational Prediction/Validation
¹H NMR Complex multiplets in the aliphatic region, a singlet for the vinylic proton, and signals for the ethyl group.DFT calculations of chemical shifts to assign specific protons. nih.gov
¹³C NMR Signals for the pyrrolidine carbons, the exocyclic double bond carbons, the ester carbonyl, and the ethyl group carbons.DFT calculations to confirm the assignment of each carbon signal. rsc.orgrsc.org
IR Spectroscopy Characteristic bands for N-H stretching, C=C stretching, and C=O stretching.DFT calculations of vibrational frequencies to assign bands to specific functional groups.

Emerging Research Directions and Future Outlook for Ethyl 2e 2 Pyrrolidin 3 Ylideneacetate

Development of Novel Catalytic Systems for Enhanced Selectivity

The primary synthetic route to ethyl (2E)-2-pyrrolidin-3-ylideneacetate would likely involve an olefination reaction of an N-protected pyrrolidin-3-one. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters, from aldehydes or ketones. wikipedia.orgresearchgate.netnih.gov This reaction typically employs a phosphonate-stabilized carbanion and is known to favor the formation of the (E)-alkene, which aligns with the desired stereochemistry of the target molecule. wikipedia.orgnrochemistry.com

Future research will likely focus on refining this transformation through novel catalytic systems that offer greater efficiency, milder reaction conditions, and improved stereoselectivity. A significant drawback of traditional Wittig and HWE reactions is the generation of stoichiometric amounts of phosphine (B1218219) oxide or phosphate (B84403) byproducts, which can complicate purification and reduce atom economy. nih.gov

Catalytic Wittig-Type Reactions: A major leap forward involves the development of catalytic Wittig-type reactions. These systems aim to regenerate the active ylide species in situ, thus requiring only a catalytic amount of the phosphorus or arsenic reagent. nih.gov Key to this approach is the selective reduction of the phosphine or arsine oxide byproduct in the presence of the carbonyl substrate. nih.gov While arsenic-based catalysts were developed first due to the easier reduction of arsine oxides, recent progress has been made in phosphine-catalyzed systems. nih.govnih.gov Applying such a catalytic cycle to the synthesis of this compound would represent a greener, more cost-effective manufacturing process.

Table 1: Comparison of Potential Catalytic Systems for Pyrrolidin-3-one Olefination

Catalytic ApproachReagent/CatalystKey FeaturesPotential Outcome for Target Synthesis
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, Base (e.g., NaH)Well-established, generally high (E)-selectivity, stoichiometric byproduct. wikipedia.orgalfa-chemistry.comReliable synthesis of the (E)-isomer.
Still-Gennari Modification Bis(trifluoroethyl) phosphonates, KHMDS/18-crown-6Promotes (Z)-alkene formation. nrochemistry.comUseful for synthesizing the (Z)-isomer for comparative studies.
Catalytic Wittig Reaction Phosphine catalyst (e.g., Ph₃P), Reductant (e.g., silanes)Reduces phosphine oxide byproduct, improves atom economy. nih.govMore sustainable, large-scale synthesis.
Arsine-Catalyzed Olefination Arsine catalyst (e.g., Bu₃As), ReductantMilder reduction conditions compared to phosphine oxides. nih.govAlternative catalytic route with potentially different substrate scope.
Platinum/Brønsted Acid Relay Catalysis Platinum/Triflic acidCascade cycloisomerization/nucleophilic addition. nih.govA divergent strategy to build the functionalized pyrrolidine (B122466) core. nih.gov

Enhanced selectivity remains a critical goal. The stereochemical outcome of the HWE reaction can be influenced by the choice of base, solvent, temperature, and the structure of the phosphonate (B1237965) reagent itself. researchgate.net For instance, the Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate, can reverse the typical selectivity to favor the (Z)-alkene. nrochemistry.com This would allow for the selective synthesis of either isomer of 2-pyrrolidin-3-ylideneacetate, which is crucial for studying structure-activity relationships in medicinal chemistry or tuning material properties.

Exploration of New Reactivity Modes and Transformations

This compound is a richly functionalized molecule with multiple reactive sites, offering a platform for diverse chemical transformations. The exploration of its reactivity is key to unlocking its potential as a synthetic intermediate.

The α,β-Unsaturated Ester System: This moiety is a classic Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. This allows for the introduction of new substituents at the C2 position of the pyrrolidine ring.

The Exocyclic Double Bond: The C=C bond can undergo various reactions, including catalytic hydrogenation to produce the corresponding saturated ethyl 2-(pyrrolidin-3-yl)acetate, cycloaddition reactions (e.g., [3+2] cycloadditions to form spirocyclic systems), and other electrophilic additions.

The Pyrrolidine Ring: The secondary amine (N-H) is nucleophilic and can be readily alkylated, acylated, or used in other coupling reactions to introduce diversity. Furthermore, modern synthetic methods enable the catalytic C-H activation of the pyrrolidine ring itself for late-stage functionalization. acs.org

The chemistry of structurally related 3-ylidene-1-pyrrolines, which possess a reactive imine and an exocyclic double bond, provides insights into potential transformations. researchgate.net These compounds serve as precursors to complex polyheterocyclic molecules, suggesting that this compound could similarly act as a linchpin in complex synthesis. researchgate.net

Table 2: Potential Transformations of this compound

Reaction TypeReagent(s)MoietyExpected Product Class
Michael Addition R₂CuLi, Nu-H (e.g., RSH, R₂NH)α,β-Unsaturated Ester2-Substituted-pyrrolidin-3-ylacetates
Catalytic Hydrogenation H₂, Pd/CExocyclic Double BondEthyl 2-(pyrrolidin-3-yl)acetate
Diels-Alder Reaction Diene (e.g., Butadiene)Exocyclic Double BondSpiro[pyrrolidine-3,1'-cyclohexene] derivatives
N-Alkylation/Acylation R-X, Base / RCOCl, BasePyrrolidine N-HN-Substituted derivatives
Hydrolysis LiOH, H₂O/THFEthyl Ester(2E)-2-Pyrrolidin-3-ylideneacetic acid
Amidation Amine, Coupling AgentEthyl Ester(2E)-2-Pyrrolidin-3-ylideneacetamides

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, reproducibility, and scalability. chemistryviews.org The synthesis of this compound is well-suited for adaptation to a flow chemistry paradigm.

A hypothetical flow process could involve pumping a solution of an N-protected pyrrolidin-3-one and a phosphonate reagent (like triethyl phosphonoacetate) with a suitable base through a heated coil or packed-bed reactor. The short residence time at high temperatures can accelerate the reaction, while the small reactor volume minimizes the risks associated with handling reactive intermediates. chemistryviews.org Subsequent in-line purification, for instance using scavenger resins or liquid-liquid extraction, could deliver the pure product continuously.

The synthesis of pyrrolidines has already been demonstrated in continuous flow reactors using electrochemical methods, highlighting the feasibility of producing the core scaffold in such systems. chemistryviews.org Automating this flow synthesis, by integrating computer-controlled pumps, reactors, and analytical tools (e.g., in-line NMR or IR spectroscopy), would enable high-throughput screening of reaction conditions to rapidly optimize the synthesis for yield and selectivity. researchgate.net This automated approach significantly shortens development time and can facilitate a seamless transition from laboratory-scale discovery to industrial-scale production.

Interdisciplinary Applications in Materials Science and Medicinal Chemistry (from a synthetic perspective)

The true value of a building block like this compound lies in its potential applications in diverse scientific fields, driven by its synthetic accessibility and versatile reactivity.

Medicinal Chemistry: The pyrrolidine scaffold is a key component in a vast number of biologically active compounds, including antiviral (Asunaprevir, Daclatasvir), anticancer (Alpelisib), and central nervous system-acting drugs. mdpi.comnih.gov this compound can serve as a versatile intermediate for the synthesis of novel drug candidates. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides, while the exocyclic double bond and the pyrrolidine nitrogen provide further points for modification. This allows for the systematic exploration of the chemical space around the pyrrolidine core to optimize biological activity and pharmacokinetic properties. For example, creating a library of derivatives by reacting the core molecule with various amines or nucleophiles could rapidly generate compounds for biological screening. nih.gov

Materials Science: The acrylate-like structure of the molecule suggests its potential use as a monomer in polymer synthesis. Acrylate and methacrylate (B99206) monomers bearing pyrrolidone rings are known to be used in the synthesis of specialty polymers. researchgate.net By analogy, this compound could potentially undergo radical or anionic polymerization via its exocyclic double bond. This would lead to polymers with pendant pyrrolidine-acetate groups, which could impart unique properties such as hydrophilicity, basicity, and metal-ion chelation capabilities. Such functional polymers could find applications as coatings, hydrogels, or separation media.

Furthermore, research has shown the development of pyrrolidine-based chiral porous polymers for use in heterogeneous organocatalysis. rsc.org These materials leverage the catalytic activity of the pyrrolidine moiety within a stable, porous framework. rsc.org this compound, especially if resolved into its individual enantiomers, could be incorporated into such polymer networks, creating novel chiral materials for catalysis or enantioselective separations.

Q & A

Q. What are the common synthetic routes for preparing ethyl (2E)-2-pyrrolidin-3-ylideneacetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via Knoevenagel condensation, where pyrrolidin-3-one reacts with ethyl cyanoacetate in the presence of a base catalyst (e.g., piperidine). Alternative routes include palladium-catalyzed cross-coupling of pyrrolidine derivatives with α,β-unsaturated esters.
  • Optimization : Reaction temperature (typically 60–80°C) and solvent polarity (e.g., ethanol or DMF) critically affect regioselectivity. Acidic workup is recommended to isolate the (E)-isomer preferentially .
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Final purification employs column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz) between the α,β-unsaturated protons in 1H^1H-NMR. Pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm. 13C^{13}C-NMR shows carbonyl carbons at ~170 ppm and olefinic carbons at 120–140 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]+^+ at m/z 183.1125 for C9_9H14_14NO2_2) .
  • IR : Strong absorption bands at 1720 cm1 ^{-1 }(ester C=O) and 1640 cm1 ^{-1 }(C=C stretching) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level to analyze conjugation in the α,β-unsaturated system .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinity with target enzymes (e.g., cyclooxygenase-2). Parameterize the pyrrolidine ring’s nitrogen for protonation states at physiological pH .
  • Validation : Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-1H^1H COSY and HSQC to assign overlapping proton signals in crowded regions (e.g., pyrrolidine ring protons). Use NOESY to confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve regiochemical disputes (e.g., (E) vs. (Z) isomers) via single-crystal analysis. For example, intermolecular hydrogen bonds in the crystal lattice stabilize the (E)-configuration .
  • Dynamic NMR : Detect hindered rotation in amide derivatives by variable-temperature NMR to assess steric effects .

Q. How do solvent polarity and catalysts influence the stereoselective synthesis of this compound analogs?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor enolate formation, enhancing (E)-selectivity. Non-polar solvents (toluene) may promote side reactions like dimerization .
  • Catalyst Design : Chiral Lewis acids (e.g., L-proline derivatives) induce enantioselectivity in asymmetric aldol reactions. Metal catalysts (e.g., Cu(I)) stabilize transition states for β-hydride elimination .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic (E)-products, while higher temperatures (80°C) shift equilibrium toward thermodynamically stable (Z)-isomers .

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